molecular formula C16H20KNO4 B1405432 Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate CAS No. 1449201-17-5

Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate

Cat. No.: B1405432
CAS No.: 1449201-17-5
M. Wt: 329.43 g/mol
InChI Key: PINUCPZGRQACHO-UHFFFAOYSA-M
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Description

The compound seems to be a derivative of tert-butoxycarbonyl (Boc) protected amino acids . The Boc group is a common protecting group used in peptide synthesis, particularly for the protection of the amino group .


Synthesis Analysis

Boc-protected amino acid ionic liquids (Boc-AAILs) have been synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The Boc group is typically installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .


Molecular Structure Analysis

The molecular structure of similar compounds, such as Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate, includes a potassium ion, a Boc-protected amino group, and a trifluoroborate group .


Chemical Reactions Analysis

Boc-protected amino acids have been used in various chemical reactions, including peptide synthesis . The Boc group can be removed using various deprotection strategies, such as treatment with trifluoroacetic acid (TFA), HCl in organic solvents, or boiling water .


Physical and Chemical Properties Analysis

Similar compounds, such as Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate, are solid at room temperature, slightly soluble in water, and have a molecular weight of 237.07 .

Scientific Research Applications

Cytochrome P450 Inhibition Studies

A study by Tang et al. (2008) discussed the time-dependent inhibition of cytochrome P450 3A by related compounds, indicating potential implications in drug metabolism and interactions.

Synthesis of Dopaminergic Drugs

Research by Göksu et al. (2006) involved synthesizing racemic 2-amino-1,2,3,4-tetrahydronaphthalene-5,6-diol, a step relevant to developing dopaminergic drugs.

Designing Anticancer Agents

A study by Kumar et al. (2009) focused on synthesizing functionalized amino acid derivatives as new pharmacophores for anticancer drug design.

Piperidine Derivatives Synthesis

Research by Moskalenko & Boev (2014) explored the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, relevant in medicinal chemistry.

Alkali-Metal Aryloxo Compounds

The synthesis and characterization of alkali-metal compounds stabilized by aryloxo groups were detailed in a study by Jie et al. (2011), contributing to the understanding of metal-organic frameworks.

Organoiron Complexes in Synthesis

Pearson, Heywood, and Chandler (1982, 1983) presented methodology for applying organoiron complexes in steroid and aphidicolane synthesis, indicating the compound's utility in organic synthesis. (Pearson et al., 1982); (Pearson et al., 1983)

Thromboxane Synthetase Inhibition

Tanaka, Ono, and Takegoshi (1988) developed a method for determining a potent thromboxane synthetase inhibitor in human plasma and urine. (Tanaka et al., 1988)

Synthesis of N-Protected Amino Acid Esters

Chevallet et al. (2004) described an easy synthesis of N-protected amino acid esters, including tert-butyl esters, highlighting the compound's role in peptide synthesis. (Chevallet et al., 2004)

Safety and Hazards

Safety information for similar compounds indicates that they may cause skin and eye irritation. Precautions include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and using personal protective equipment .

Future Directions

The use of Boc-protected amino acids and their derivatives in organic synthesis, particularly in peptide synthesis, continues to be a topic of research. Future directions may include the development of more efficient synthesis methods, the exploration of new reactions, and the design of new Boc-protected compounds .

Biochemical Analysis

Biochemical Properties

Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate plays a significant role in biochemical reactions, particularly in the protection of amino groups during synthetic processes. The Boc group is commonly used to protect amines from unwanted reactions, allowing for selective modifications of other functional groups. This compound interacts with various enzymes and proteins, including those involved in peptide synthesis and modification. The nature of these interactions is primarily based on the stability and reactivity of the Boc group, which can be selectively removed under mild acidic conditions .

Cellular Effects

This compound influences cellular processes by acting as a precursor in the synthesis of bioactive molecules. Its presence in cellular environments can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of key metabolites and influencing cellular functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules through the Boc group. This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and reaction conditions. The compound can also bind to proteins, altering their conformation and activity. Additionally, the removal of the Boc group can lead to changes in gene expression by exposing reactive amino groups that participate in transcriptional regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions but can degrade under prolonged exposure to acidic or basic environments. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies where it is used as a reagent for peptide synthesis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound is generally well-tolerated and can be used to study its biochemical properties without significant adverse effects. At higher doses, the compound can exhibit toxic effects, including cellular toxicity and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to amino acid metabolism and peptide synthesis. The compound interacts with enzymes such as aminopeptidases and carboxypeptidases, which play roles in the cleavage and modification of peptides. These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. The transport and distribution of the compound are crucial for its function in biochemical reactions and cellular processes .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria. The localization of the compound can affect its activity and function, as it interacts with biomolecules within these subcellular environments .

Properties

IUPAC Name

potassium;6-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4.K/c1-16(2,3)21-15(20)17-11-7-8-12-10(9-11)5-4-6-13(12)14(18)19;/h4-6,11H,7-9H2,1-3H3,(H,17,20)(H,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINUCPZGRQACHO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C(C1)C=CC=C2C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20KNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Reactant of Route 2
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Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Reactant of Route 3
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Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Reactant of Route 4
Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Reactant of Route 6
Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate

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